1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene

Catalog No.
S12303734
CAS No.
M.F
C11H15BrS
M. Wt
259.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene

Product Name

1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene

IUPAC Name

1-bromo-2-(butan-2-ylsulfanylmethyl)benzene

Molecular Formula

C11H15BrS

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C11H15BrS/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9H,3,8H2,1-2H3

InChI Key

VXXRJOATDINAEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC1=CC=CC=C1Br

1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene is an organic compound characterized by the presence of a bromine atom and a butan-2-ylsulfanylmethyl group attached to a benzene ring. Its molecular formula is C12H15BrSC_{12}H_{15}BrS, and it features a complex structure that combines both aromatic and aliphatic characteristics. This compound is of interest in organic synthesis due to its unique reactivity and potential applications in various fields, including medicinal chemistry.

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of new aromatic compounds.
  • Nucleophilic Substitution Reactions: The butan-2-ylsulfanylmethyl group can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, while reduction may yield corresponding thiols.

These reactions make the compound versatile for further synthetic applications.

The synthesis of 1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 1-bromo-2-methylbenzene, a nucleophilic substitution reaction with butan-2-thiol can introduce the butan-2-ylsulfanylmethyl group.
    1 bromo 2 methylbenzene+butan 2 thiol1 Bromo 2 butan 2 ylsulfanylmethyl benzene\text{1 bromo 2 methylbenzene}+\text{butan 2 thiol}\rightarrow \text{1 Bromo 2 butan 2 ylsulfanylmethyl benzene}
  • Electrophilic Aromatic Substitution: Bromination of 2-(butan-2-yldisulfanyl)methylbenzene could also yield the desired product under appropriate conditions.
  • Multi-step Synthesis: A more complex synthetic route could involve the formation of intermediates followed by functional group transformations to achieve the final product.

1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Pharmaceutical Development: In the creation of new drugs, particularly those targeting microbial infections or cancer.
  • Material Science: In developing specialty chemicals or polymers that require specific functional groups.

Interaction studies involving 1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Investigating these interactions would provide insights into its potential therapeutic effects and mechanisms of action. Additionally, studies could explore how this compound interacts with other chemical entities in synthetic pathways.

Several compounds share structural similarities with 1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-methylbenzeneBromine and methyl group on benzeneCommonly used in organic synthesis
1-Bromo-3-butylbenzeneBromine and butyl group on benzeneLonger aliphatic chain compared to butan-2-ylsulfanylmethyl
1-Bromo-4-(butylthio)benzeneBromine and thioether substituentContains a thioether instead of a sulfanyl group
1-Bromo-2-(propylsulfanylmethyl)benzeneBromine and propylsulfanylmethyl groupSimilar reactivity but different alkyl chain

Uniqueness

The uniqueness of 1-Bromo-2-(butan-2-yylsulfanylmethyl)benzene lies in its specific substitution pattern, which combines both a bromine atom and a butan-2-ylsulfanylmethyl group. This combination provides distinct chemical reactivity and potential biological activity that may not be present in other similar compounds. The presence of both an aromatic system and an aliphatic sulfanyl group enhances its versatility in synthetic applications and biological interactions.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

258.00778 g/mol

Monoisotopic Mass

258.00778 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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